Chloral Hydrate: A Technical Guide to its Chemical Properties for Microscopy
Chloral Hydrate: A Technical Guide to its Chemical Properties for Microscopy
For Researchers, Scientists, and Drug Development Professionals
Chloral hydrate (B1144303), a geminal diol with the formula C₂H₃Cl₃O₂, has long been a cornerstone in microscopy for its potent clearing and mounting properties.[1] This technical guide provides an in-depth exploration of the chemical and physical characteristics of chloral hydrate that are pertinent to its application in microscopic slide preparation. The following sections detail its mechanism of action, present key quantitative data, and provide established experimental protocols for its use.
Core Chemical and Physical Properties
Chloral hydrate is a colorless, crystalline solid with a characteristic aromatic, slightly acrid odor and a mildly bitter, caustic taste.[2][3] It is highly soluble in water and ethanol (B145695), readily forming concentrated solutions that are fundamental to its use in microscopy.[1][4] Upon heating, it dissociates into chloral and water.[2]
The primary mode of action of chloral hydrate as a clearing agent is twofold: it macerates tissues by dissolving cellular contents such as starch granules and intercellular substances, and it has a high refractive index which reduces light scattering.[5][6][7] This combination renders tissues transparent, allowing for detailed observation of cellular structures without the need for extensive sectioning.[6]
Table 1: Physical and Chemical Properties of Chloral Hydrate
| Property | Value |
| Chemical Formula | C₂H₃Cl₃O₂ |
| Molar Mass | 165.40 g/mol |
| Appearance | Colorless, transparent or white crystals |
| Odor | Aromatic, pungent, and characteristic |
| Melting Point | 57 °C (135 °F; 330 K)[2][4] |
| Boiling Point | 98 °C (208 °F; 371 K) (decomposes)[4] |
| Density | 1.9081 g/cm³ |
| Solubility in Water | 660 g/100 mL[4] |
| Other Solubilities | Very soluble in ethanol, diethyl ether, and benzene. Freely soluble in acetone (B3395972) and methyl ethyl ketone.[2][4] |
| log P (Octanol/Water) | 0.99 |
Refractive Indices of Chloral Hydrate-Based Microscopy Solutions
A key parameter for a clearing agent is its refractive index (RI). An ideal clearing agent will have an RI that closely matches that of the tissue components and the mounting medium, thereby minimizing light refraction and scattering at interfaces. Chloral hydrate solutions possess a high refractive index, contributing to their excellent clearing capabilities.[6][8][9]
Table 2: Refractive Indices of Common Microscopy Media
| Medium | Refractive Index |
| Water | 1.3330 |
| Ethanol | 1.3610 |
| Lactic Acid | 1.4240 |
| Acidified Chloral Hydrate in Glycerol | ~1.4280[10][11] |
| Visikol™ | 1.4450 |
| Hoyer's Medium | ~1.47[2] |
| Borosilicate Glass (Pyrex) | 1.470 |
Experimental Protocols
The following are detailed methodologies for the preparation and use of common chloral hydrate-based solutions in microscopy.
Preparation of Hoyer's Mounting Medium
Hoyer's medium is a widely used mounting medium for small organisms like mites, insects, and bryophytes due to its clearing and preservative properties.[4][12]
-
Distilled water: 50 mL
-
Gum arabic (flake or crystals): 30 g
-
Chloral hydrate: 200 g
-
Glycerin: 20 mL
Protocol: [15]
-
Dissolve the gum arabic in the distilled water at room temperature. This may take several hours or days. Do not heat or stir vigorously to avoid the formation of excessive air bubbles. Using food-grade powdered gum arabic can expedite this process.[16]
-
Once the gum arabic is fully dissolved, add the chloral hydrate and glycerin.
-
Gently mix until all components are dissolved and the solution is clear. The final solution should have a faint yellowish tinge with no sediment.
-
Store in a tightly sealed glass bottle. The medium can be stored indefinitely.
Tissue Clearing Protocol for Plant Material
This protocol is a general guideline for clearing plant tissues using a chloral hydrate solution. Incubation times may need to be adjusted based on the thickness and density of the specimen.
Reagents:
-
Chloral Hydrate Solution: Dissolve 250 g of chloral hydrate in 100 mL of sterile water.[17]
-
Ethanol Series: 70%, 50%, and 30% ethanol in water.
-
Absolute Ethanol
Protocol: [5]
-
Fix the plant material in a suitable fixative (e.g., FAA: 50% ethanol, 10% formaldehyde, 5% glacial acetic acid, 35% water) overnight.[17]
-
Wash the tissue with 70% ethanol to remove the fixative.
-
Transfer the tissue to the chloral hydrate solution.
-
Incubate at room temperature or in an oven at 40-60°C for 12-24 hours, or until the tissue is transparent. Thicker samples may require longer incubation times.
-
(Optional) For staining, wash the cleared tissue with several changes of absolute ethanol to remove the chloral hydrate.
-
Gradually rehydrate the tissue through a descending ethanol series (95%, 70%, 50%, 30%) before staining with aqueous stains.
Mounting Small Insects and Mites
Hoyer's medium is particularly effective for mounting small, soft-bodied arthropods.
-
Place a drop of Hoyer's medium on a clean microscope slide.
-
Transfer the specimen from 70-95% ethanol directly into the drop of Hoyer's medium.
-
Orient the specimen using a fine needle.
-
Gently lower a coverslip over the medium, avoiding air bubbles.
-
Place the slide on a slide warmer at 45-50°C for 24-48 hours to allow the medium to set and for the specimen to clear.
-
For long-term storage, seal the edges of the coverslip with a ringing medium such as nail polish or Glyptal.
Mechanism of Action: A Closer Look
The clearing effect of chloral hydrate is a combination of chemical and physical processes. Chemically, it acts as a macerating agent, dissolving cellular contents like starch and pigments that can obscure underlying structures.[5] This process is particularly effective in plant tissues. Physically, the high refractive index of chloral hydrate solutions is crucial. By replacing the water and air within the tissue (which have low refractive indices) with a high refractive index solution, the difference in refractive indices between the cellular structures and the surrounding medium is minimized. This reduction in refractive index mismatch significantly decreases light scattering, leading to a more transparent specimen.[6][18]
Safety Considerations
Chloral hydrate is a regulated substance in many countries and is toxic if swallowed, causing skin and serious eye irritation.[4] It is imperative to handle chloral hydrate in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[15] Due to its regulatory status and toxicity, researchers should consider less hazardous alternatives when possible.
References
- 1. Publication : USDA ARS [ars.usda.gov]
- 2. Chloral Hydrate | C2H3Cl3O2 | CID 2707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.who.int [cdn.who.int]
- 4. Chloral hydrate - Wikipedia [en.wikipedia.org]
- 5. ableweb.org [ableweb.org]
- 6. An improved clearing and mounting solution to replace chloral hydrate in microscopic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US9464971B2 - Clearing agent and mounting medium for microscopy - Google Patents [patents.google.com]
- 8. academic.oup.com [academic.oup.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. publications.iarc.who.int [publications.iarc.who.int]
- 11. eje.cz [eje.cz]
- 12. A Versatile Optical Clearing Protocol for Deep Tissue Imaging of Fluorescent Proteins in Arabidopsis thaliana | PLOS One [journals.plos.org]
- 13. Mounting Media | Spiders and Mountains [stefan-otto-spiders.de]
- 14. fda.gov [fda.gov]
- 15. digitalcommons.mtu.edu [digitalcommons.mtu.edu]
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